3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine

Beschreibung

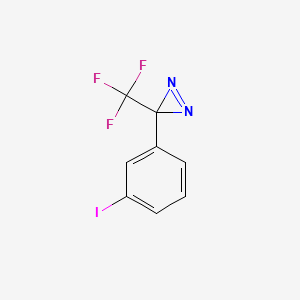

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine is a photoreactive diazirine compound widely utilized as a hydrophobic probe in membrane biology. Its structure features a trifluoromethyl group and a 3-iodophenyl substituent on the diazirine ring (Figure 1). The compound is synthesized through multi-step processes, often starting from trifluoroacetophenone derivatives, with modifications to introduce the iodophenyl group .

The compound’s primary application lies in photolabeling hydrophobic regions of membrane proteins and lipids. Upon irradiation at ~350 nm, it generates a reactive carbene intermediate that inserts into C–H or O–H bonds, enabling covalent tagging of lipid-embedded domains . Its lipophilicity and small molecular size allow it to penetrate lipid bilayers, making it ideal for studying transmembrane proteins like the nicotinic acetylcholine receptor (nAChR) . The iodine atom in the meta position facilitates radioactive labeling (e.g., ¹²⁵I), enhancing detection sensitivity in autoradiography .

Eigenschaften

IUPAC Name |

3-(3-iodophenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDYFACLJZJKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231059 | |

| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81340-56-9 | |

| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081340569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Trifluoroacetylation

-

Procedure :

Cross-Coupling Approaches

-

Suzuki-Miyaura Coupling :

Diazirine Synthesis via Diaziridine Intermediate

The trifluoromethyl ketone is converted to the diazirine through a well-established sequence:

Oximation

Tosylation

Diaziridine Cyclization

Oxidation to Diazirine

Alternative Method: Direct Diazirine Formation

A streamlined approach avoids diaziridine intermediates:

One-Pot Synthesis

-

Procedure :

Optimization and Challenges

Purification Techniques

Stability Considerations

-

Light Sensitivity : Diazirines degrade under UV light; reactions are conducted in amber glassware.

-

Thermal Stability : Decomposition occurs above 150°C, requiring low-temperature storage.

Comparative Data Table

Analytical Validation

-

NMR : ¹⁹F NMR shows a characteristic singlet at δ -65.6 ppm for the trifluoromethyl group.

-

X-ray Crystallography : Confirms planar diazirine ring and iodine positioning.

Industrial and Research Applications

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine undergoes various types of chemical reactions, including:

-

Photolysis: : Upon exposure to ultraviolet light, the diazirine ring undergoes photolysis to form a highly reactive carbene intermediate. This carbene can then react with various substrates, such as alkenes, alkynes, and aromatic compounds, to form new carbon-carbon or carbon-heteroatom bonds.

-

Substitution Reactions: : The trifluoromethyl and iodophenyl groups can undergo nucleophilic or electrophilic substitution reactions. For example, the iodine atom can be replaced by other halogens, such as chlorine or bromine, or by other functional groups, such as hydroxyl or amino groups.

-

Oxidation and Reduction Reactions: : The trifluoromethyl group can undergo oxidation to form trifluoromethyl alcohols or carboxylic acids, while the iodophenyl group can undergo reduction to form phenyl or phenyl-substituted derivatives.

Common Reagents and Conditions

Photolysis: Ultraviolet light, inert atmosphere (e.g., nitrogen or argon), low temperature (e.g., -78°C).

Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, amine), solvents (e.g., dichloromethane, acetonitrile).

Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

Photolysis: Carbene intermediates, new carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions: Halogenated or functionalized derivatives.

Oxidation and Reduction Reactions: Trifluoromethyl alcohols, carboxylic acids, phenyl or phenyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Photoreactive Probes

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine serves as a photoreactive probe in biochemical research. It is utilized to study the structure and function of biomolecules, particularly in the context of protein interactions and membrane dynamics. The compound's ability to form covalent bonds upon photolysis allows researchers to label specific sites within proteins or membranes, facilitating the investigation of complex biochemical pathways and receptor mechanisms .

Receptor Interaction Studies

This diazirine compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), acting as a noncompetitive antagonist. Studies demonstrate that it selectively labels the hydrophobic core of membranes, which is crucial for understanding receptor-ligand dynamics and signaling pathways. Techniques such as fluorescence spectroscopy and mass spectrometry are employed to analyze binding affinities and kinetics, providing insights into the functional roles of nAChRs .

Case Study 1: Photolabeling of Nicotinic Acetylcholine Receptors

In a significant study, researchers utilized 3-(trifluoromethyl)-3-m-([125I]iodophenyl)diazirine to photolabel all four subunits of the Torpedo nAChR. This study revealed that over 70% of photoincorporation was inhibited by cholinergic agonists, demonstrating the compound's utility in understanding receptor functionality and pharmacology .

Case Study 2: Synthesis and Application in Anesthetic Research

Another notable application involves the synthesis of derivatives like R-(-)-5-allyl-1-methyl-5-(m-trifluoromethyl-diazirynylphenyl)barbituric acid, which incorporates the diazirine moiety into anesthetic compounds. This derivative was found to be significantly more potent than existing anesthetics, showcasing the potential of diazirines in drug development .

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then react with various substrates to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used. For example, in photo-affinity labeling, the carbene intermediate can form covalent bonds with amino acid residues in proteins, allowing for the identification and characterization of protein-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine ()

- Structure : A bromine atom replaces the iodine in the para position.

- Functionality : The bromine enables Suzuki-Miyaura cross-coupling reactions, making it a versatile building block for synthesizing photoactive probes with tailored properties.

- Applications : Primarily used in chemical synthesis rather than direct membrane labeling, highlighting its role in modular probe design .

3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine ()

- Structure : A methoxy group in the para position.

- Reactivity : The electron-donating methoxy group stabilizes singlet carbenes, favoring O–H insertion over C–H bonds. This contrasts with the electron-withdrawing iodine in the target compound, which may promote different insertion patterns.

- Applications : Used in polymer coatings due to thermal stability (decomposition onset at 80°C) and controlled carbene reactivity .

3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine ()

- Structure : Incorporates an isothiocyanate group.

- Functionality : Acts as a heterobifunctional crosslinker, enabling conjugation to primary amines via isothiocyanate reactivity.

- Applications : Labels membrane proteins like bacteriorhodopsin and erythrocyte band 3 protein, combining photoreactive and covalent coupling properties .

Photochemical Properties and Stability

- Carbene Generation :

- Thermal Stability :

Functional and Application-Specific Differences

Research Findings and Case Studies

- Membrane Protein Labeling : The target compound identified lipid-facing residues in nAChR’s transmembrane domains, revealing conformational changes during desensitization .

- Lipid Analysis : Radiolabeled with ¹²⁵I, it mapped fatty acid distributions in erythrocyte acetylcholinesterase anchors, distinguishing human and bovine enzyme structures .

- Competitive Binding: In Torpedo nAChR, it competed with noncompetitive antagonists like histrionicotoxin, elucidating drug-binding sites .

Biologische Aktivität

Introduction

3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine is a diazirine compound notable for its unique structural features, including a trifluoromethyl group and an iodophenyl moiety. This compound has garnered attention in biochemical research due to its significant biological activity, particularly as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). This article delves into its biological properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : CHFIN

- Molecular Weight : Approximately 312.034 g/mol

- Melting Point : 63.6 °C

- Boiling Point : 268.1 °C

The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical applications, particularly in photolabeling studies.

This compound acts primarily as a noncompetitive antagonist of nAChRs. Its mechanism involves:

- Photoaffinity Labeling : The compound can covalently bond to specific amino acid residues within the receptor, allowing for the identification of binding sites.

- Interaction with Ion Channels : It binds to a common site within the ion channel of nAChRs, influencing receptor dynamics and signaling pathways .

Case Study: Interaction with Nicotinic Acetylcholine Receptors

In studies involving the Torpedo species nAChR, 3-(trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine was shown to bind noncompetitively with tetracaine, another known nAChR antagonist. The binding was characterized by photoaffinity labeling techniques that identified specific residues (αLeu-251 and αVal-255) that interact with the diazirine compound . This highlights its utility in dissecting complex receptor interactions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)-3-phenyl-diazirine | CHFN | Lacks iodine; used in similar photoreactivity |

| 1-(Trifluoromethyl)-1-naphthyl-diazirine | CHFN | Naphthalene derivative; different reactivity |

| 3-(Iodophenyl)-3-methyl-diazirine | CHIN | Contains methyl instead of trifluoromethyl group |

The combination of trifluoromethyl and iodophenyl groups in this compound enhances its specificity and reactivity compared to other diazirines.

Photolabeling Studies

The ability of this compound to label membrane proteins has been exploited in various studies to understand protein interactions and dynamics. For instance, it has been used effectively to study receptor-ligand dynamics using fluorescence spectroscopy and mass spectrometry techniques .

Inhibitory Activity Against Viral Proteins

Recent research has explored the use of diazirine-based compounds as inhibitors against viral proteins, such as the SARS-CoV-2 main protease (M pro). A derivative containing a trifluoromethyl diazirine moiety demonstrated selective inhibition with an IC50 value of approximately 4.1 μM, indicating potential therapeutic applications in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(trifluoromethyl)-3-(3-iodophenyl)diazirine, and what challenges arise during its purification?

- Methodology : The synthesis typically involves diazirine ring formation via cyclization of amidrazones or photochemical methods. A critical challenge is stabilizing the diazirine ring under reaction conditions due to its sensitivity to heat and light. Purification often requires low-temperature column chromatography (e.g., silica gel with hexane/ethyl acetate) to prevent decomposition .

- Data Note : Yields are generally moderate (40–60%) due to competing side reactions like diazo compound formation .

Q. How is this compound utilized in photoaffinity labeling studies, and what experimental parameters optimize crosslinking efficiency?

- Methodology : The diazirine moiety generates carbenes upon UV irradiation (350–365 nm), enabling covalent bonding with proximal biomolecules. Key parameters:

- UV exposure time : 5–10 min to minimize protein damage.

- Concentration : 10–100 µM to balance labeling efficiency and nonspecific binding.

- Quenching : Immediate addition of reducing agents (e.g., DTT) post-irradiation halts reactive intermediates .

Q. What spectroscopic techniques are used to characterize this compound?

- Approach :

- NMR : ¹⁹F NMR (δ –60 to –70 ppm) identifies trifluoromethyl group integrity.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₄F₃IN₂: expected 352.93 g/mol).

- UV-Vis : Absorbance at 260–280 nm monitors diazirine stability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of diazirine in hydrophobic environments, and how can this be exploited in membrane protein studies?

- Mechanism : The CF₃ group enhances lipophilicity (logP ~3.5), promoting partitioning into lipid bilayers. This property is leveraged to label transmembrane domains of proteins (e.g., nicotinic acetylcholine receptors) in native membranes. Competitive labeling with hydrophilic quenchers (e.g., sodium ascorbate) distinguishes surface-embedded vs. deeply buried residues .

- Case Study : In calmodulin, Ca²⁺-induced conformational changes expose hydrophobic patches, enabling selective [¹²⁵I]TID labeling .

Q. What strategies resolve contradictions in labeling efficiency between in vitro and cellular systems?

- Troubleshooting :

- Membrane accessibility : Use detergent-free buffers or lipid nanodiscs to mimic native membrane fluidity.

- Quenching artifacts : Compare labeling in live cells vs. lysates to assess intracellular reactivity .

Q. How can regioselectivity be controlled during diazirine functionalization for multifunctional probe design?

- Synthetic Design :

- Orthogonal handles : Introduce alkyne or bromomethyl groups (e.g., 3-(bromomethyl)-5-ethynylphenyl derivatives) for click chemistry or ligand conjugation without diazirine degradation .

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers) during iodination or fluorination steps .

Q. What are the limitations of this compound in studying dynamic protein conformations?

- Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.